molecular formula C18H20ClN3O2 B2792156 (2-Chlorophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706305-20-5

(2-Chlorophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2792156
CAS No.: 1706305-20-5
M. Wt: 345.83
InChI Key: PVZAOJQNLLZSFR-UHFFFAOYSA-N
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Description

The compound "(2-Chlorophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone" is a structurally complex molecule featuring:

  • A 2-chlorophenyl group linked to a methanone moiety.
  • A piperidine ring substituted at the 3-position with a methyl group bearing a 3-cyclopropyl-1,2,4-oxadiazole heterocycle.

The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug design.

Properties

IUPAC Name

(2-chlorophenyl)-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-15-6-2-1-5-14(15)18(23)22-9-3-4-12(11-22)10-16-20-17(21-24-16)13-7-8-13/h1-2,5-6,12-13H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZAOJQNLLZSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Chlorophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, also known by its IUPAC name 2-(2-Chlorophenyl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone, has garnered attention in pharmaceutical research due to its diverse biological activities. This article presents a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C19H22ClN3O2
  • Molecular Weight : 359.8 g/mol
  • CAS Number : 1705074-97-0

Biological Activity Overview

The biological activity of this compound is primarily attributed to the oxadiazole moiety, which is known for its broad spectrum of pharmacological effects. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant activities including:

  • Anticancer Activity : Several studies have reported the antiproliferative effects of oxadiazole derivatives against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Some derivatives have demonstrated efficacy in reducing inflammation.

Anticancer Activity

The anticancer properties of this compound have been evaluated against multiple cancer cell lines. For instance:

Cell Line% InhibitionReference
T-47D (Breast Cancer)90.47%
MDA-MB-468 (Breast Cancer)84.83%
SK-MEL-5 (Melanoma)84.32%
HCT116 (Colon Cancer)IC50 = 0.67 µM

The compound has been shown to inhibit key signaling pathways involved in cancer proliferation and survival.

The mechanism underlying the biological activity of this compound involves:

  • Inhibition of Enzymes : It has been reported to inhibit enzymes such as Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), and Histone Deacetylase (HDAC), which play crucial roles in cancer cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer effects, the compound exhibits antimicrobial properties:

  • It has been tested against various strains of bacteria and fungi, demonstrating significant inhibition rates that suggest potential as an antimicrobial agent .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Anticancer Efficacy : A study evaluated the compound's effect on a panel of 58 different cancer cell lines at the National Cancer Institute (NCI). Results indicated promising antiproliferative activity comparable to established chemotherapeutics .
  • Antimicrobial Evaluation : Another study utilized the agar dilution method to assess the antibacterial potency against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer properties. For instance, studies have demonstrated that compounds similar to (2-Chlorophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone show significant cytotoxic effects against various cancer cell lines.

Case Study:
A study published in Pharmaceuticals found that oxadiazole derivatives demonstrated selective inhibition against human cancer cell lines such as MCF-7 and HCT116. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase, indicating a potential pathway for therapeutic intervention .

CompoundCell LineIC50 (µM)
Compound AMCF-70.48
Compound BHCT1160.78

Antimicrobial Properties

The oxadiazole scaffold has also been investigated for its antimicrobial activity. Research has shown that certain derivatives possess strong antibacterial and antifungal properties.

Case Study:
A derivative similar to the compound was evaluated for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its utility as a potential antimicrobial agent .

Neuroprotective Effects

Recent studies have explored the neuroprotective capabilities of oxadiazole derivatives. The compound's ability to inhibit neuroinflammation and oxidative stress markers makes it a candidate for neurological disorders.

Case Study:
In vitro studies demonstrated that compounds with similar structures could reduce the levels of pro-inflammatory cytokines in neuronal cells exposed to oxidative stress . This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's.

Chemical Reactions Analysis

Reactivity of the Methanone Group

The central methanone (C=O) group is susceptible to nucleophilic additions and reductions:

Chlorophenyl Substituent Reactions

The 2-chlorophenyl group participates in electrophilic aromatic substitution (EAS) and cross-coupling:

  • EAS : Chlorine’s meta-directing effect facilitates nitration or sulfonation at the 3-, 4-, or 6-positions. For instance, similar chlorophenyl derivatives undergo nitration with HNO₃/H₂SO₄ at 50°C .

  • Suzuki Coupling : The C–Cl bond can undergo palladium-catalyzed cross-coupling with aryl boronic acids. A study on 4-chlorophenyl-oxadiazoles achieved coupling yields >80% using Pd(PPh₃)₄ .

Piperidine Ring Transformations

The piperidine ring’s tertiary amine and methylene bridges enable alkylation and oxidation:

  • N-Alkylation : Quaternary ammonium salts form via alkyl halide reactions. In patent US11584747B2, piperidine derivatives were alkylated with trifluoromethyl groups under basic conditions .

  • Oxidation : Strong oxidants (e.g., KMnO₄) could convert the piperidine to a pyridine derivative, though this is less common due to steric protection by the oxadiazole substituent .

1,2,4-Oxadiazole Ring Reactivity

The 3-cyclopropyl-1,2,4-oxadiazole ring displays thermal stability but undergoes hydrolysis and cycloadditions:

  • Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, oxadiazoles cleave to form amides or esters. For example, 5-substituted oxadiazoles hydrolyze to carboxylic acid derivatives at 80°C .

  • Click Chemistry : The oxadiazole’s N–O bonds participate in Huisgen cycloadditions with alkynes. A 2023 study demonstrated oxadiazole-alkyne cycloadditions to form triazoles under Cu(I) catalysis .

Cyclopropane Ring Reactions

The cyclopropyl group is prone to ring-opening under strain or acidic conditions:

Synthetic Modifications of the Methyl Linker

The methylene bridge between piperidine and oxadiazole allows for functionalization:

  • Halogenation : Free-radical bromination (NBS/light) introduces bromine at the methyl position. Similar reactions are documented in piperidine-methyl-oxadiazole systems .

  • Oxidation : KMnO₄ or CrO₃ could oxidize the methyl group to a carbonyl, though overoxidation to carboxylic acids is possible.

Biological Activity and Derivatization

While not a direct reaction, derivatization studies highlight the compound’s pharmacological potential:

  • Anticancer Activity : Analogous oxadiazole-piperidine hybrids inhibit cancer cell lines (e.g., IC₅₀ = 1.95 μM against EGFR) .

  • Antimicrobial Effects : Chlorophenyl-oxadiazole derivatives show MIC values of 8–16 µg/mL against S. aureus and E. coli.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share partial structural homology with the target molecule:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features
Target Compound C₁₉H₁₉ClN₃O₂ 364.83 Piperidine, 3-cyclopropyl-1,2,4-oxadiazole, 2-chlorophenyl
[Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-1-piperidinyl] C₁₆H₁₆ClFN₂O₂ 322.76 Piperidine, 5-methylisoxazole, 2-chloro-6-fluorophenyl
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₉ClF₃N₂OS 324.73 Pyrazole, trifluoromethyl, 3-chlorophenylthio, aldehyde

Key Comparisons:

  • Heterocyclic Core : The target’s 1,2,4-oxadiazole differs from the isoxazole in the analogue (one oxygen vs. two nitrogens) and the pyrazole in . Oxadiazoles generally exhibit greater metabolic stability than isoxazoles, which may improve bioavailability.
  • Substituent Effects : The cyclopropyl group on the oxadiazole in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the methyl group on the isoxazole in the analogue.
  • Aromatic Substituents : The target’s 2-chlorophenyl group lacks the 6-fluoro substituent in the isoxazole analogue, which could alter steric and electronic interactions with biological targets.

Spectral Data and Structural Elucidation

The target compound’s structure would likely be confirmed via NMR and UV spectroscopy , as demonstrated for related heterocycles in and . For example:

  • ¹H-NMR : The cyclopropyl protons would appear as a multiplet at δ 0.5–1.5 ppm, while the piperidine methylene groups would resonate near δ 2.5–3.5 ppm.
  • ¹³C-NMR: The carbonyl carbon of the methanone moiety would show a signal near δ 195–205 ppm.

Research Findings and Implications

Pharmacological Potential

  • The piperidine moiety is prevalent in CNS drugs due to its ability to cross the blood-brain barrier.
  • Oxadiazole-containing compounds often target enzymes (e.g., kinases) or receptors (e.g., cannabinoid receptors). For instance, highlights the role of heterocycles in receptor binding.

Q & A

Q. Optimization Tips :

  • Use polar aprotic solvents (e.g., DMF, DCM) to enhance solubility of intermediates .
  • Control reaction temperatures (40–80°C) to minimize side reactions .
  • Employ catalysts like DMAP for efficient coupling .

Advanced: How do structural modifications to the oxadiazole ring affect the compound's bioactivity?

Methodological Answer:
The oxadiazole ring is critical for target binding. SAR studies on analogous compounds reveal:

  • Electron-withdrawing groups (e.g., -CF3_3) on oxadiazole enhance binding affinity to enzymes like 5-lipoxygenase-activating protein (FLAP), improving anti-inflammatory activity .
  • Cyclopropyl substitution : Increases metabolic stability by reducing oxidative degradation in hepatic microsomes .

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry of the oxadiazole and piperidine groups. For example, the oxadiazole proton appears as a singlet at δ 8.2–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (345.83 g/mol) with <2 ppm error .
  • HPLC-PDA : Quantifies purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Validation : Cross-reference spectral data with computational predictions (e.g., DFT for NMR shifts) .

Advanced: How can computational modeling predict binding modes to therapeutic targets?

Q. Methodological Answer :

  • Molecular Docking : Use software like MOE or AutoDock to simulate interactions with targets (e.g., FLAP or cannabinoid receptors). The oxadiazole ring often forms hydrogen bonds with catalytic residues .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding free energy (ΔG). Correlate with experimental IC50_{50} values for validation .

Case Study : Docking of a cyclopropyl-oxadiazole analog into FLAP’s hydrophobic pocket showed a ΔG of −9.8 kcal/mol, matching experimental IC50_{50} = 45 nM .

Basic: Which functional groups dictate the compound’s reactivity, and how?

Q. Methodological Answer :

  • Oxadiazole Ring : Participates in π-π stacking with aromatic residues in target proteins. Susceptible to nucleophilic attack at the C5 position under acidic conditions .
  • Chlorophenyl Group : Undergoes Suzuki-Miyaura cross-coupling for derivatization (e.g., with boronic acids) .
  • Piperidine Nitrogen : Acts as a hydrogen bond acceptor; protonation at physiological pH enhances solubility .

Reactivity Control : Use protecting groups (e.g., Boc for piperidine) during functionalization steps .

Advanced: How does the cyclopropyl group influence pharmacokinetics and in vivo efficacy?

Q. Methodological Answer :

  • Metabolic Stability : Cyclopropyl reduces CYP450-mediated oxidation, increasing half-life (e.g., from 15 to 45 min in murine models) .
  • Tissue Penetration : The group’s lipophilicity (logP ≈ 2.8) enhances blood-brain barrier permeability, relevant for neuroprotective applications .
  • In Vivo Validation : In murine models, cyclopropyl analogs showed 60% higher AUC (area under the curve) than non-substituted derivatives .

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